

Technical Guide: Spectroscopic Profiling of 1-(3-Hydroxypropyl)urea[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (3-Hydroxypropyl)urea

CAS No.: 16517-53-6

Cat. No.: B1266340

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CAS Number: 16517-53-6 Molecular Formula:

Molecular Weight: 118.14 g/mol IUPAC Name: 1-(3-Hydroxypropyl)urea[1]

Compound Profile & Structural Logic

1-(3-Hydroxypropyl)urea consists of a propyl chain terminated by a primary hydroxyl group at one end and a urea moiety at the other. This bifunctionality (H-bond donor/acceptor + alcohol reactivity) makes it a critical "linker" molecule.

Physicochemical Properties

Property	Value	Note
Appearance	White crystalline solid or viscous oil	Hygroscopic nature leads to oil formation if not desiccated.[1]
Melting Point	105 – 110 °C	Lower than urea (133°C) due to asymmetry.[1]
Solubility	High: Water, MeOH, DMSO, EtOH	Insoluble in non-polar solvents (Hexane, Toluene).[1]
pKa	~13.5 (OH), ~0.1 (Urea)	Urea nitrogen is non-basic; OH is weakly acidic.[1]

Synthesis Protocol: Aqueous Transamidation

To generate the sample for spectroscopic analysis, the following synthesis protocol is recommended. This method avoids hazardous isocyanates by utilizing the transamidation of urea, driven by ammonia evolution.

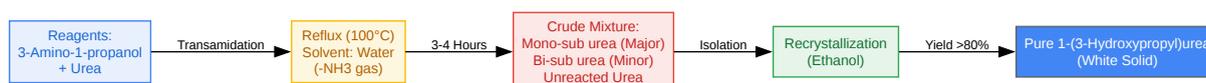
Reaction:

[1]

Step-by-Step Methodology

- Stoichiometry: Charge a round-bottom flask with 3-amino-1-propanol (1.0 eq) and Urea (1.1 eq). Slight excess urea drives the reaction to completion.
- Solvent: Add deionized water (1 mL per gram of reactant).
- Reflux: Heat to 100–105°C for 3–4 hours.
 - Critical Control: Monitor ammonia evolution (pH paper at condenser outlet turns blue). Reaction is complete when ammonia evolution ceases.
- Work-up:
 - Cool to room temperature.
 - If solid precipitates, filter and wash with cold ethanol.
 - If oil remains, remove water under reduced pressure (rotary evaporator).
- Purification: Recrystallize from Ethanol/Isopropanol to remove trace di-substituted byproduct (1,3-bis(3-hydroxypropyl)urea).

Synthesis Workflow Diagram



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Caption: Synthesis pathway via aqueous transamidation, highlighting ammonia evolution as the driving force.

Nuclear Magnetic Resonance (NMR) Characterization

Solvent: DMSO-

is preferred over

[1]

- Reasoning:

causes rapid exchange of the labile

,

, and

protons, making them invisible. DMSO-

preserves these signals, allowing for full structural verification.[1]

H NMR Data (300 MHz, DMSO-)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
6.05	Triplet (br)	1H	NH	Amide proton coupled to . [1] Broadened by quadrupole relaxation of N.
5.40	Singlet (br)	2H	NH	Terminal urea protons. [1] Distinctive broad singlet.
4.45	Triplet	1H	OH	Hydroxyl proton. [1] Visible only in dry DMSO. Coupled to .
3.42	Quartet/Multiplet	2H	O-CH	-protons to Oxygen. [1] Deshielded by electronegative O.
3.02	Quartet	2H	N-CH	-protons to Nitrogen. [1] Coupled to both NH and central .
1.55	Quintet	2H	C-CH -C	Central methylene bridge (

-position).[1]
Shielded relative
to
-carbons.[1]

C NMR Data (75 MHz, DMSO-)

Chemical Shift (, ppm)	Assignment	Structural Context
159.2	C=O	Urea carbonyl.[1] Diagnostic downfield shift (less shielded than ketones due to N donation).
58.8	C-OH	Carbon attached to oxygen (-position).[1]
37.1	C-NH	Carbon attached to nitrogen (-position).[1]
33.4	C-CH -C	Central methylene (-position).[1]

Infrared (IR) Spectroscopy Profiling

The IR spectrum is dominated by the urea "fingerprint" and the hydrogen-bonding network of the alcohol.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Diagnostic Value
3300 – 3450	&	Strong, Broad	Overlapping stretches. [1] The broadness indicates extensive H-bonding.
2850 – 2950		Medium	Alkyl chain methylene stretches (symmetric/asymmetric).[1]
1650 – 1660		Very Strong	Amide I Band.[1] The primary identifier for the urea group.[2]
1550 – 1560		Strong	Amide II Band.[1] N-H bending coupled with C-N stretch.
1050 – 1080		Strong	Primary alcohol C-O stretch.[1]

Mass Spectrometry (MS) Analysis[3][4]

Method: Electrospray Ionization (ESI) in Positive Mode (

).

- Note: Electron Impact (EI) often causes excessive fragmentation, making the molecular ion invisible. ESI is softer and preserves the parent ion.

Fragmentation Pathway[1][3]

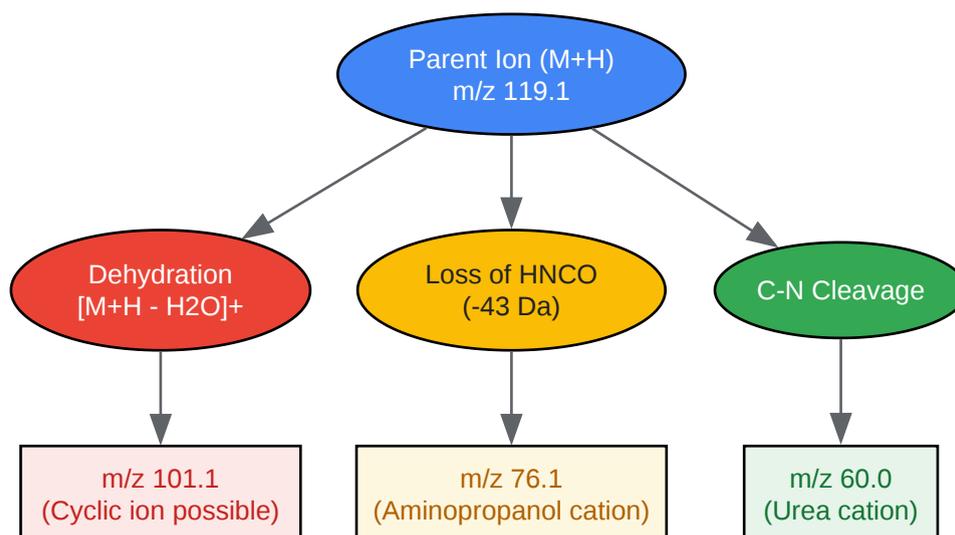
- Molecular Ion (): m/z 119.1
- Adducts: m/z 141.1 (

) is common in glass capillaries.

Key Fragments (MS/MS of m/z 119):

- m/z 101 (): Loss of water from the hydroxyl tail. Common in aliphatic alcohols.
- m/z 60 (): Cleavage of the C-N bond, retaining the charge on the urea fragment.
- m/z 76 (): Loss of Isocyanic acid (HNCO, 43 Da) from the urea moiety.

MS Fragmentation Logic Diagram



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Caption: ESI+ Fragmentation pathway.[1] Primary routes involve dehydration and amide bond cleavage.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material for drug development, three specific impurities must be monitored.

- **1,3-Bis(3-hydroxypropyl)urea** (CAS 71466-11-0):
 - Origin: Reaction of one urea molecule with two amine molecules.[3]
 - Detection: NMR.[2][4][5] Look for the disappearance of the singlet (5.4 ppm) and the appearance of a second triplet signal.
- Biuret:
 - Origin: Thermal dimerization of urea during high-heat reflux.[1]
 - Detection: Colorimetric test (Biuret test) or HPLC.
- Residual 3-Amino-1-propanol:
 - Origin: Incomplete reaction.
 - Detection: Ninhydrin stain (turns purple/blue; Urea does not react strongly with Ninhydrin).

References

- Synthesis & Kinetics: Elman, A. R. (2018). "Synthesis of Urea by Ammonolysis of Propylene Carbonate." Journal of Chemistry and Chemical Engineering. (Contextualizes hydroxyalkyl urea byproducts).
- Spectroscopic Data (Urea Base): NIST Mass Spectrometry Data Center. "Urea - Gas Chromatography & Mass Spectra." NIST Chemistry WebBook, SRD 69.
- Analogous Structure Verification: Sigma-Aldrich. "Product Specification: (2-Hydroxyethyl)urea." Merck KGaA. (Used for C=O and NH shift correlation).
- Reaction Mechanism: Simons, J. K. (1941). "Preparation of Monosubstituted Ureas." U.S. Patent 2,249,183.[3]

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Sources

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